头孢噻吩钠

描述

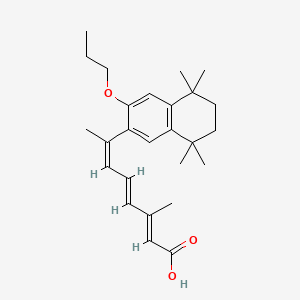

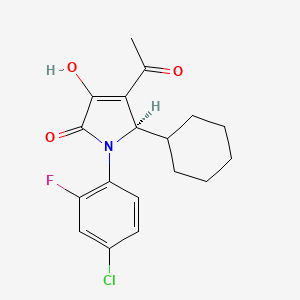

Cephalothin Sodium, also known as CET, is a first-generation cephalosporin . It is semi-synthetic and has significant activity against Gram-positive microorganisms and less against Gram-negative . It is an antimicrobial belonging to the class of first-generation cephalosporins and has the molecular formula C16H15N2NaO6S2 .

Synthesis Analysis

Cephalothin Sodium was first isolated from the Cephalosporium acremonium microorganism by Professor Giuseppe Brotzu in 1948 . The filtrate obtained from this microorganism was found to inhibit the growth of Staphylococcus aureus . The filtrate was composed of three cephalosporins (N, P, and C), and the N and C cephalosporins showed a similar structure to penicillins . In 1955, Abraham and Newton purified this filtrate, which allowed the isolation of C cephalosporin . The modifications in lateral chains near to the cephalosporin’s nucleus produced many new compounds for clinical use .Molecular Structure Analysis

The molecular formula of Cephalothin Sodium is C16H15N2NaO6S2 . It belongs to the 1,3-thiazines, which are organic compounds containing a six-member ring with a nitrogen and a sulfur atom in ring positions 1 and 3 respectively, as well as two double bonds .Chemical Reactions Analysis

Cephalothin Sodium’s bactericidal activity results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . Most of the analytical methods to determine Cephalothin Sodium were performed by HPLC and agar diffusion in pharmaceuticals, blood, urine, or water .Physical And Chemical Properties Analysis

Cephalothin Sodium is a solid . It has a molecular weight of 418.42 . It is stable under recommended storage conditions .科学研究应用

分析方法开发: 已经开发出一种使用高效液相色谱定量药物制剂中头孢噻吩钠的创新方法,为分析提供了快速且低毒性的解决方案 (AleixadoNascimento、Kogawa 和 Salgado,2018)。

手术应用: 已经进行研究以评估头孢噻吩钠在预防结肠手术中伤口感染方面的有效性。然而,没有观察到伤口感染显着减少,这表明手术技术在预防感染中更为关键 (Burdon、Morris、Hunt 和 Watts,1977)。

肾毒性保护: 已显示头孢噻吩在一种大鼠模型中可能具有保护肾脏免受庆大霉素肾毒性作用的影响。这一发现表明头孢噻吩在预防药物引起的肾脏损伤中可能发挥作用 (Dellinger、Murphy、Pinn、Barza 和 Weinstein,1976)。

胆汁浓度: 研究表明,头孢噻吩在正常患者和胆囊疾病患者的胆汁中浓度很高,这使其在治疗胆道感染中具有潜在的用途 (Ram 和 Watanatittan,1974)。

腹膜透析: 在一项腹膜透析研究中,将头孢噻吩钠添加到透析液中作为预防感染的预防措施。结果对于临床腹膜炎预防没有统计学意义,但在头孢噻吩组中阳性培养较少,表明具有一定的潜在益处 (Axelrod、Meyers、Hirschman 和 Stein,1973)。

药物相互作用: 研究已经检验了各种利尿剂对头孢噻吩肾脏消除的影响,表明没有显着的相互作用,这对于理解这些药物的联合使用非常重要 (Tice、Barza、Bergeron、Brusch 和 Weinstein,1975)。

抗生素活性: 头孢噻吩的抗生素活性已在体外和体内进行评估,显示对多种革兰氏阳性和革兰氏阴性细菌有效。这种广谱活性突出了其在治疗各种细菌感染中的潜在用途 (Boniece、Wick、Holmes 和 Redman,1962)。

作用机制

Target of Action

Cephalothin sodium, a first-generation cephalosporin, primarily targets the penicillin-binding proteins (PBPs) found in bacterial cells . PBPs are crucial for the synthesis and remodeling of the bacterial cell wall during cell division .

Mode of Action

The bactericidal activity of Cephalothin sodium results from its ability to inhibit cell wall synthesis in microorganisms . This is achieved through the compound’s binding to PBPs, which are responsible for the union of peptidoglycan units . The binding of Cephalothin sodium to PBPs impedes the connection between these structures, thereby inhibiting cell wall synthesis .

Biochemical Pathways

Cephalothin sodium affects the peptidoglycan biosynthesis pathway. By binding to PBPs, it prevents the crosslinking of peptidoglycan chains, which are vital for the robustness and rigidity of bacterial cell walls . This disruption in the peptidoglycan biosynthesis pathway leads to a weaker bacterial cell wall and eventually results in cell lysis .

Pharmacokinetics

Most cephalosporins are known to be excreted through urine and have a short half-life . Some cephalosporins, like cefaloridine, are known to accumulate via active anionic transport in the proximal renal tubular cells

Result of Action

The primary result of Cephalothin sodium’s action is the lysis of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, the structural integrity of the bacteria is compromised, leading to cell lysis . This makes Cephalothin sodium an effective antibiotic against both Gram-positive and Gram-negative bacteria .

Action Environment

The action, efficacy, and stability of Cephalothin sodium can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the drug. Additionally, the presence of other substances, such as probenecid, can influence the drug’s pharmacokinetics . .

安全和危害

Cephalothin Sodium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6S2.Na/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10;/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23);/q;+1/p-1/t12-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFGUVLLDPOSBC-XRZFDKQNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N2NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

153-61-7 (Parent) | |

| Record name | Cephalothin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30891362 | |

| Record name | Cephalothin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cephalothin sodium | |

CAS RN |

58-71-9 | |

| Record name | Cephalothin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalothin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEPHALOTHIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C22G6EYP8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cephalothin sodium exert its antibacterial effect?

A1: Cephalothin sodium, like other beta-lactam antibiotics, targets bacterial cell wall synthesis. [] It inhibits transpeptidases, enzymes responsible for cross-linking peptidoglycans, essential components of the bacterial cell wall. [] This disruption weakens the cell wall, leading to bacterial cell lysis and death. []

Q2: Are there concerns regarding the emergence of resistance to cephalothin sodium?

A2: Yes, resistance to cephalothin sodium has been observed, potentially limiting its clinical utility. [] One mechanism of resistance involves the production of beta-lactamases, enzymes that inactivate beta-lactam antibiotics like cephalothin. []

Q3: What is the molecular formula and weight of cephalothin sodium?

A3: The molecular formula for cephalothin sodium is C16H15N2NaO6S2. Its molecular weight is 418.4 g/mol. []

Q4: What are some key spectroscopic characteristics of cephalothin sodium?

A4: Spectrophotometric methods have been developed for the analysis of cephalothin sodium. These methods often rely on charge-transfer complex formation with agents like iodine or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). [] Infrared spectrophotometry offers a green and sustainable approach for quantifying cephalothin sodium in lyophilized powder. []

Q5: How does the stability of cephalothin sodium in solution vary?

A5: Cephalothin sodium stability in solution is influenced by factors like concentration, pH, storage temperature, and the presence of other drugs. [, ] For instance, solutions are generally more stable in acidic conditions. []

Q6: What compatibility issues have been reported with cephalothin sodium admixtures?

A6: Cephalothin sodium exhibits incompatibility with several drugs in admixture, potentially leading to precipitation or reduced drug concentrations. This has been noted with amphotericin B, cefamandole nafate, cefazolin sodium, and cimetidine hydrochloride at specific concentrations. [, ]

Q7: Can cephalothin sodium be frozen for extended periods?

A7: Research suggests that cephalothin sodium admixtures in minibags, when frozen at -20°C, retain stability for up to 30 days. [] Importantly, the thawing method employed can impact stability, with microwave thawing demonstrating potential advantages over traditional room temperature thawing for certain antibiotics. []

Q8: How does the physical form of cephalothin sodium impact its stability?

A8: The crystalline form of cephalothin sodium tends to be more stable than its amorphous counterpart. [, ] Studies have utilized techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG) to assess the crystallinity of cephalothin sodium and correlate it with its stability profile. []

Q9: How is cephalothin sodium administered, and what are its pharmacokinetic properties?

A9: Cephalothin sodium is typically administered intravenously or intramuscularly. [, ] It exhibits a relatively short half-life of approximately 0.47 hours. [] Renal clearance plays a major role in its elimination, with approximately 75% of the drug being excreted unchanged in the urine within the first six hours after administration. []

Q10: Does cephalothin sodium cross the placental barrier?

A10: Yes, studies confirm that cephalothin sodium can cross the placental barrier and reach the fetus. [] This highlights the importance of careful consideration when administering cephalothin sodium to pregnant women.

Q11: What are potential adverse effects associated with cephalothin sodium?

A11: While generally well-tolerated, cephalothin sodium can cause side effects such as allergic reactions, thrombocytopenia, and nephrotoxicity, particularly when used in combination with aminoglycosides. [, , , ]

Q12: What precautions should be taken when administering cephalothin sodium?

A12: Careful monitoring for signs of nephrotoxicity and other adverse effects is crucial. [] Dosage adjustments may be necessary for patients with renal insufficiency. [] Consideration of potential drug interactions is also paramount. []

Q13: What are the main clinical applications of cephalothin sodium?

A13: Cephalothin sodium is primarily used for the treatment of bacterial infections, particularly those caused by susceptible gram-positive bacteria. [] It has been utilized in surgical prophylaxis, such as in colon surgery and arthroplasty, although its efficacy in these contexts has been debated. [, ]

Q14: What are some areas of ongoing research related to cephalothin sodium?

A14: Research on cephalothin sodium continues to explore avenues for improving its formulation, stability, and delivery. This includes investigations into crystallization techniques, freeze-drying methods, and the development of more stable and soluble formulations. [, , ]

Q15: What methods are used to ensure the quality and potency of cephalothin sodium?

A15: Various analytical methods are employed to assess the quality of cephalothin sodium, including high-pressure liquid chromatography (HPLC), microbiological assays, and spectroscopic techniques. [, , , ] These methods help ensure the drug's purity, potency, and stability throughout its shelf life. []

Q16: Are there specific considerations for the handling and administration of cephalothin sodium?

A16: Maintaining sterility during reconstitution and administration is paramount. [] The use of inline filters during intravenous administration may be considered to minimize particulate matter, although their impact on drug potency is generally minimal for cephalothin sodium. []

Q17: What are potential alternatives to cephalothin sodium?

A17: Newer generations of cephalosporins, as well as other classes of antibiotics, may offer advantages over cephalothin sodium in terms of spectrum of activity, potency, and resistance profiles. [] The choice of antibiotic should always be individualized based on the specific clinical scenario. []

Q18: How might future research address the challenges associated with cephalothin sodium?

A18: Continued exploration of novel drug delivery systems, formulation strategies, and combination therapies may help mitigate issues like resistance, stability, and toxicity associated with cephalothin sodium. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-6-methyl-2-[4-(methylethyl)phenyl]chromen-4-one](/img/structure/B1668733.png)

![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)

![(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1668738.png)

![6-Bromo-3-[5-(4-bromo-phenyl)-1-(3-diethylamino-propionyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)

![N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B1668745.png)

![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)

![4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid](/img/structure/B1668753.png)